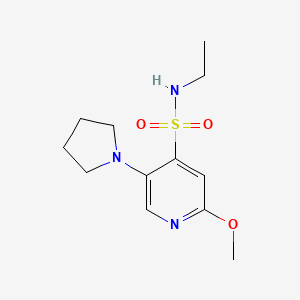![molecular formula C14H16N2O4S2 B7434831 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole, also known as PFT-μ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of the p53 family member, p73, which plays a critical role in regulating cell growth and apoptosis.
Scientific Research Applications
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the field of cancer therapeutics. Studies have shown that this compoundμ can effectively inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole involves the inhibition of the p73 protein. P73 is a member of the p53 family of proteins that plays a critical role in regulating cell growth and apoptosis. This compoundμ binds to the DNA-binding domain of p73, preventing it from interacting with its target genes and inhibiting its transcriptional activity. This leads to the downregulation of p73 target genes, which are involved in cell proliferation and survival, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compoundμ has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Additionally, this compoundμ has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole in lab experiments is its potency and specificity. This compound has been shown to selectively inhibit the p73 protein, making it a valuable tool for studying the role of p73 in various cellular processes. However, one of the limitations of using this compoundμ is its potential toxicity. Studies have shown that this compoundμ can induce apoptosis in normal cells as well, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole. One area of research is the development of more potent and selective inhibitors of p73. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compoundμ treatment. Additionally, further studies are needed to determine the potential toxic effects of this compoundμ in normal cells and to develop strategies to mitigate these effects. Finally, the potential use of this compoundμ in combination therapy with other cancer therapeutics should be explored further.
Synthesis Methods
The synthesis of 3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 8-methoxy-3,4-dihydro-2H-quinoline with chlorosulfonic acid to form 8-methoxy-3,4-dihydro-2H-quinoline-1-sulfonic acid. This intermediate is then treated with thionyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 3-methoxy-1,2-thiazole in the presence of a base such as triethylamine to form the final product, this compound.
properties
IUPAC Name |
3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-19-11-7-3-5-10-6-4-8-16(13(10)11)22(17,18)12-9-21-15-14(12)20-2/h3,5,7,9H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRWHCRKRHOJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CSN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[4-ethyl-5-(5-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-3-yl]-3,4-dihydro-1H-isoquinoline-6-carboxylate](/img/structure/B7434749.png)
![3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)
![1'-[(2S)-5-oxooxolane-2-carbonyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7434767.png)
![4-(4-hydroxypiperidin-1-yl)-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-4-oxobutanamide](/img/structure/B7434769.png)

![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)
![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)